5-(Pyrazin-2-yl)nicotinic acid
Description
5-(Pyrazin-2-yl)nicotinic acid is a heterocyclic compound featuring a nicotinic acid core (pyridine-3-carboxylic acid) substituted with a pyrazine ring at the 5-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Nicotinic acid derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, ligands in coordination chemistry, and precursors for drug development .
Properties
CAS No. |
1340215-17-9 |
|---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-pyrazin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-3-7(4-12-5-8)9-6-11-1-2-13-9/h1-6H,(H,14,15) |
InChI Key |
KPMOABCIAYYACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyrazin-2-yl)nicotinic acid typically involves the reaction of pyrazine derivatives with nicotinic acid or its derivatives. One common method is the Suzuki cross-coupling reaction , where pyrazin-2-ylboronic acid is coupled with 5-bromonicotinic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction or other similar coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
5-(Pyrazin-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazine and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction could produce pyrazin-2-ylmethanol.
Scientific Research Applications
Chemistry:
In chemistry, 5-(Pyrazin-2-yl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Medicine:
Medicinally, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to treat various diseases .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures with metals .
Mechanism of Action
The exact mechanism of action of 5-(Pyrazin-2-yl)nicotinic acid is not well-defined. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
Substituent Sensitivity : Modifications at the 5-position of nicotinic acid significantly impact biological activity. For example, replacing an isopropyl group with cyclopropyl or bromine in HCV NS5B inhibitors reduced potency by >50%, highlighting steric and electronic constraints .
Synthetic Flexibility : Suzuki coupling enables efficient synthesis of 5-aryl nicotinic acids, as demonstrated in 5-phenylnicotinic acid production . Similar methods could apply to pyrazine-substituted analogs.
Hydrogen-Bonding Interactions: Crystal structures of nicotinate salts (e.g., 2-amino-5-methylpyridinium nicotinate) reveal robust hydrogen-bond networks critical for stability . Pyrazine’s nitrogen atoms may enhance such interactions.
Biological Activity
5-(Pyrazin-2-yl)nicotinic acid is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves several chemical transformations starting from nicotinic acid. The process may include:
- Esterification : Converting nicotinic acid into its ester form.
- Oxidation : Using agents like mCPBA to oxidize intermediates.
- Nucleophilic Substitution : Introducing the pyrazine moiety through nucleophilic attack on the aromatic ring.
The detailed synthetic pathway is crucial for understanding how modifications can influence biological activity.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 1.95 - 15.62 | Staphylococcus epidermidis ATCC 12228 |
| 7.81 | Staphylococcus aureus ATCC 43300 (MRSA) |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Anti-fibrotic Activity
In addition to its antimicrobial properties, this compound has shown potential in anti-fibrotic applications. Studies indicate that it can inhibit collagen synthesis, a key factor in fibrosis development. The mechanism involves:
- Inhibition of Collagen Prolyl-4-Hydroxylase : This enzyme is crucial for collagen stability and accumulation.
- Reduction of TGF-β Expression : Transforming growth factor-beta (TGF-β) plays a significant role in fibrogenesis.
Case Studies
- Study on Hepatic Fibrosis : In a model of chronic hepatic injury, compounds similar to this compound were shown to effectively reduce collagen deposition and improve liver function markers.
- Antimicrobial Efficacy Study : A series of derivatives based on nicotinic acid, including this compound, were tested against multiple bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interaction mechanisms at the molecular level, providing insights into how structural modifications might enhance its efficacy.
Q & A
Q. What synthetic methodologies are applicable for preparing 5-(Pyrazin-2-yl)nicotinic acid?
The synthesis of substituted nicotinic acids often involves regioselective functionalization of the pyridine ring. For example, 4-substituted nicotinic acids can be synthesized via organolithium reagent addition to pyridyl-3-oxazolines, followed by oxidation and deprotection . Adapting this approach for the 5-position may require modifying the starting materials or reaction conditions to achieve pyrazine substitution. Additionally, coupling reactions between pyrazine derivatives and nicotinic acid precursors, as seen in HCV inhibitor studies, could be explored using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
Q. How can spectroscopic techniques characterize the molecular structure of this compound?
Terahertz (THz) spectroscopy combined with density functional theory (DFT) simulations has been successfully applied to analyze nicotinic acid derivatives. This method identifies vibrational modes associated with molecular torsion, wagging, and intermolecular interactions . Nuclear magnetic resonance (NMR) and X-ray crystallography (for crystalline samples) are also critical for confirming regiochemistry and hydrogen-bonding networks, as demonstrated in related pyrazine-pyridine hybrids .
Q. What are the key reactivity patterns of this compound in acidic or oxidative environments?
Nicotinic acid derivatives undergo pH-dependent protonation, influencing their reactivity. For instance, in acidic media, nicotinic acid is protonated and reacts with oxidants like peroxomonosulfate via a mechanism involving rate-limiting hydrogen ion interactions . Similar studies on this compound should account for the electron-withdrawing pyrazine moiety, which may alter reaction kinetics or product distribution compared to unsubstituted nicotinic acid.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction using SHELX software resolve the structural details of this compound?
SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement. For this compound, high-resolution crystallographic data can be processed via SHELXL to refine bond lengths, angles, and intermolecular interactions. The software’s robustness in handling twinned data or high-symmetry space groups makes it suitable for complex heterocyclic systems . Precedent studies on pyrazine-triazole hybrids highlight the importance of hydrogen-bonding networks and π-stacking in stabilizing crystal structures .
Q. What role could this compound play in the design of functional coordination polymers?
Coordination polymers often utilize carboxylate ligands for metal-ligand bonding. The carboxylate group in nicotinic acid derivatives can bridge metal centers, while the pyrazine moiety may introduce additional coordination sites or electronic effects. For example, porous coordination polymers derived from pyrazine-carboxylate linkers exhibit tunable porosity and catalytic activity . Systematic variation of metal nodes (e.g., Zn²⁺, Cu²⁺) and reaction conditions could optimize the polymer’s stability and functionality.
Q. How does structural modification of this compound impact its bioactivity in drug discovery?
Structure-activity relationship (SAR) studies on pyrazine-containing HCV inhibitors reveal that substituents on the pyridine ring significantly modulate potency. For this compound, modifying the pyrazine group (e.g., introducing electron-donating/-withdrawing groups) could enhance binding affinity to target proteins. Biochemical assays and cell-based replicon systems are essential for evaluating SAR trends .
Q. What mechanistic insights can be gained from studying the oxidation kinetics of this compound?
Kinetic studies using stopped-flow spectrophotometry or isotopic labeling can elucidate reaction pathways. For nicotinic acid, oxidation by peroxomonosulfate follows a second-order rate law, with hydrogen ion retardation linked to substrate protonation . For the pyrazine-substituted analog, the electron-deficient ring may accelerate oxidation rates, necessitating revised mechanistic models that account for substituent effects.
Methodological Considerations
- Data Contradictions : Discrepancies in crystallographic data (e.g., bond lengths) should be resolved using high-resolution datasets and cross-validation with spectroscopic results .
- Experimental Design : For SAR studies, include control compounds with systematic substituent variations to isolate electronic or steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
